N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally related to melatonin, a hormone involved in the regulation of sleep and circadian rhythms .
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole moiety, which is typically derived from 5-methoxyindole.
Formation of the Side Chain: The ethyl side chain is introduced through a series of reactions involving alkylation and acylation.
Final Coupling: The final step involves coupling the indole derivative with 2,2-dimethylpropanamide under specific reaction conditions
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a melatonin analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the regulation of sleep and circadian rhythms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with melatonin receptors in the body. It acts as an agonist at these receptors, mimicking the effects of melatonin. This interaction helps regulate sleep-wake cycles and other circadian rhythms. The compound also exhibits antioxidant properties, which contribute to its biological effects .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide can be compared with other indole derivatives such as:
Melatonin: Both compounds share a similar indole structure and act on melatonin receptors, but this compound has a different side chain, which may influence its pharmacokinetic properties.
5-Methoxy-N,N-diisopropyltryptamine: This compound is another indole derivative with psychoactive properties, differing in its side chain and overall biological activity.
Indole-3-acetic acid: A plant hormone that shares the indole core structure but has distinct biological functions related to plant growth and development.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVZJLZCUYFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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